molecular formula C17H17NO2 B1593725 4-Morpholinobenzophenone CAS No. 24758-49-4

4-Morpholinobenzophenone

Cat. No.: B1593725
CAS No.: 24758-49-4
M. Wt: 267.32 g/mol
InChI Key: CGCQHMFVCNWSOV-UHFFFAOYSA-N
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Description

4-Morpholinobenzophenone is an organic compound with the molecular formula C17H17NO2. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a morpholine group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Morpholinobenzophenone can be synthesized through several methods. One common method involves the reaction of morpholine with 4-chlorobenzophenone. The reaction typically takes place in the presence of a base such as sodium hydride and a solvent like tetrahydrofuran at elevated temperatures . Another method involves the Friedel-Crafts acylation of morpholine with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholinobenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The morpholine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Morpholinobenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Morpholinobenzophenone involves its ability to absorb light and generate reactive species that can initiate chemical reactions. In photoinitiation, the compound absorbs ultraviolet or visible light, leading to the formation of excited states. These excited states can then transfer energy to other molecules, initiating polymerization or other chemical processes .

Comparison with Similar Compounds

    Benzophenone: A parent compound with similar photoinitiation properties but lacks the morpholine group.

    4-Morpholinobenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.

    4-Morpholinobenzyl Alcohol: Contains a hydroxyl group instead of a ketone.

Uniqueness: 4-Morpholinobenzophenone is unique due to the presence of the morpholine group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific photoinitiation characteristics.

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)18-10-12-20-13-11-18/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCQHMFVCNWSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179478
Record name 4-Morpholinobenzophenone
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Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24758-49-4
Record name 4-Morpholinobenzophenone
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Record name 4-Morpholinobenzophenone
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Record name 24758-49-4
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Record name 4-Morpholinobenzophenone
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Record name 4-morpholinobenzophenone
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Record name 4-MORPHOLINOBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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